

# An In-depth Technical Guide to 3-(Pyrrolidine-1-carbonyl)phenylboronic acid

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## Compound of Interest

Compound Name: 3-(Pyrrolidine-1-carbonyl)phenylboronic acid

Cat. No.: B1339016

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This technical whitepaper provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of **3-(Pyrrolidine-1-carbonyl)phenylboronic acid**. This bifunctional molecule, incorporating both a reactive boronic acid moiety and a stable pyrrolidine amide, is a valuable building block in medicinal chemistry and organic synthesis.

## Core Chemical and Physical Properties

**3-(Pyrrolidine-1-carbonyl)phenylboronic acid** is a solid, typically appearing as a light yellow to yellow powder.<sup>[1]</sup> It is characterized by its unique structure, which marries the Suzuki-Miyaura cross-coupling reactivity of the phenylboronic acid group with the pharmacological relevance of the pyrrolidine scaffold. The pyrrolidine ring is a prominent feature in many biologically active compounds, valued for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule.<sup>[2]</sup>

Quantitative data for the compound are summarized in the table below for ease of reference.

Property	Value	Source(s)
CAS Number	723281-53-6	[1][3]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> BNO <sub>3</sub>	[1][3][4]
Molecular Weight	219.04 g/mol	[1][4][5]
Melting Point	113-116 °C	[1][4][5]
Boiling Point (Predicted)	461.7 ± 47.0 °C	[1][4][5]
Density (Predicted)	1.26 ± 0.1 g/cm <sup>3</sup>	[1][4][5]
pKa (Predicted)	7.95 ± 0.10	[1][5]
Physical Form	Solid	[1]
Appearance	Light yellow to yellow	[1]
Purity	≥97% or 98%	[3]
Storage Temperature	2-8°C or Inert atmosphere, room temp.	[1][4]
InChI Key	SXTMJRKRWYTPLI- UHFFFAOYSA-N	

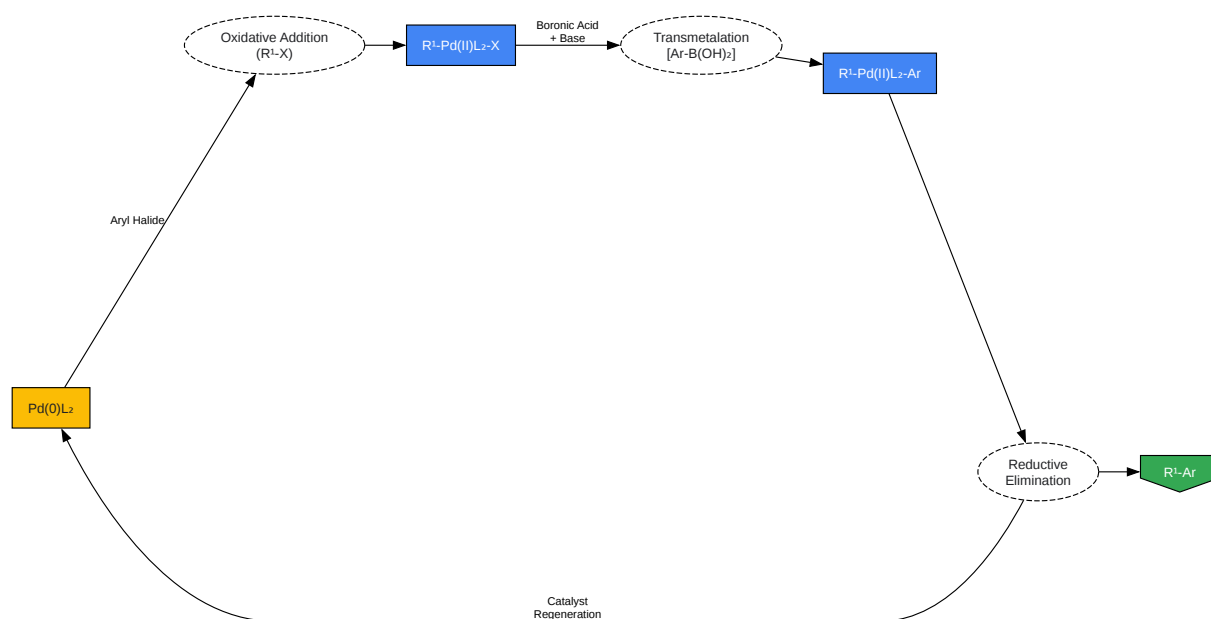
## Reactivity and Applications

The primary utility of **3-(Pyrrolidine-1-carbonyl)phenylboronic acid** stems from its role as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is one of the most efficient methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl systems.[6][7] The boronic acid group can also engage in reversible covalent interactions with diols, a property leveraged in the design of sensors and drug delivery systems.[8][9][10]

## Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like **3-(pyrrolidine-1-carbonyl)phenylboronic acid**) with an organic halide or triflate, catalyzed by a

palladium(0) complex.[11] The reaction tolerates a wide range of functional groups and can often be carried out in aqueous conditions.[6]



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**Figure 1:** Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Interaction with Diols

Phenylboronic acids are known to react reversibly with compounds containing cis-diol groups, such as sugars and other carbohydrates, to form cyclic boronate esters.[8][12] This equilibrium is pH-dependent, with the interaction being more favorable at pH values above the  $\text{pK}_a$  of the boronic acid.[9][10] This characteristic is crucial for the development of glucose-responsive materials and sensors.

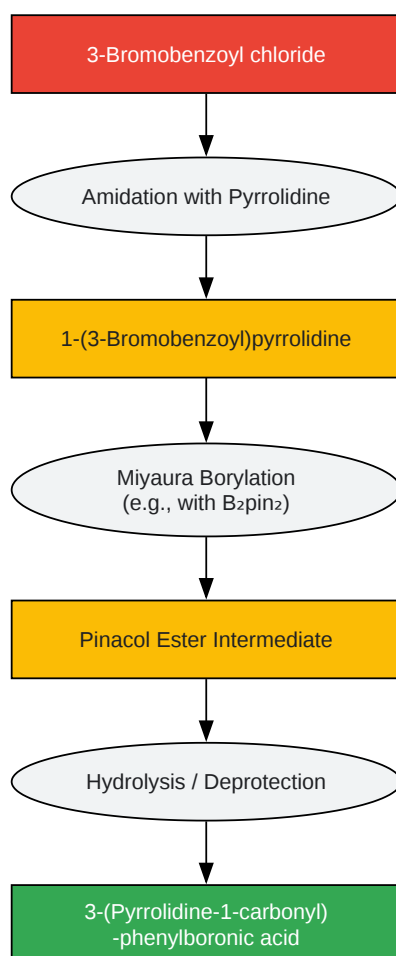
**Figure 2:** Reversible covalent interaction between a boronic acid and a cis-diol.

## Experimental Protocols

Detailed experimental procedures are critical for the successful application of **3-(Pyrrolidine-1-carbonyl)phenylboronic acid**. The following sections provide representative methodologies.

### Synthesis Workflow

While a specific, published synthesis for **3-(Pyrrolidine-1-carbonyl)phenylboronic acid** is not readily available in the searched literature, a plausible and common synthetic route for substituted phenylboronic acids involves a Grignard reaction followed by borylation.<sup>[13]</sup> An alternative is the Miyaura borylation of a corresponding aryl halide. A generalized workflow for its synthesis from 3-bromobenzoyl chloride is proposed below.



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**Figure 3:** A plausible synthetic workflow for the target compound.

## General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the use of an aryl boronic acid in a Suzuki coupling reaction to form an unsymmetrical biaryl.[6][14]

- **Reaction Setup:** In a round-bottomed flask equipped with a magnetic stir bar and condenser, combine the aryl halide (1.0 eq), **3-(Pyrrolidine-1-carbonyl)phenylboronic acid** (1.1 - 1.5 eq), and a suitable solvent (e.g., n-propanol, DME, or toluene).[6][14]
- **Degassing:** Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
- **Catalyst and Base Addition:** To the solution, add the palladium catalyst (e.g., Palladium(II) acetate, 1-5 mol%) and a phosphine ligand (e.g., triphenylphosphine, 2-10 mol%).[6] Add an aqueous solution of a base, such as 2M sodium carbonate or potassium carbonate (2.0 - 3.0 eq).[6][14]
- **Reaction:** Heat the mixture to reflux (typically 80-100 °C) under the inert atmosphere. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reaction times typically range from 1 to 12 hours.[6][14]
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[6]

## Analytical Characterization

The identity and purity of **3-(Pyrrolidine-1-carbonyl)phenylboronic acid** are typically confirmed using a combination of spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: Will show characteristic signals for the aromatic protons on the phenyl ring and the aliphatic protons of the pyrrolidine ring. The  $\text{B}(\text{OH})_2$  protons are often broad and may exchange with solvent.
- $^{13}\text{C}$  NMR: Will show distinct resonances for the carbonyl carbon, the aromatic carbons (including the carbon attached to boron), and the pyrrolidine carbons.
- $^{11}\text{B}$  NMR: This technique is particularly useful for studying boronic acids and their interactions.[9][10] The chemical shift of the boron atom provides information about its coordination state (trigonal planar in the acid vs. tetrahedral in the boronate ester).[9]
- Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming its molecular weight.[15]
- Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the amide, and C-H and C=C stretches of the aromatic and aliphatic portions.

## Safety and Handling

**3-(Pyrrolidine-1-carbonyl)phenylboronic acid** is classified as an irritant.[1] The GHS05 pictogram indicates that it can cause severe skin burns and eye damage.

- Hazard Statements: H318 - Causes serious eye damage.
- Precautionary Statements:
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.
  - P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

It should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place, under an inert atmosphere if possible, as boronic acids can be susceptible to dehydration.[8]

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